N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-23-16-9-5-2-6-13(16)12-17(23)19(24)20-11-10-18-21-14-7-3-4-8-15(14)22-18/h2-9,12H,10-11H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
ZITULIKGKCWNMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Indole Functionalization
The indole core is functionalized at the C3 position via Friedel-Crafts acylation. Source outlines a protocol where ethyl 5-chloroindole-2-carboxylate reacts with acyl chlorides (e.g., acetyl chloride) in 1,2-dichloroethane under reflux with AlCl₃ catalysis, achieving 85% yield. The ketone intermediate is subsequently reduced to an alkyl group using triethylsilane in trifluoroacetic acid (TFA), preserving the indole nitrogen’s methylation.
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using 3 N NaOH in ethanol under reflux. This step proceeds quantitatively (>95% yield), with acidification to pH 2 precipitating the pure product.
Table 2: Indole Modification Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, 1,2-DCE, reflux, 3 h | 85 | |
| Ketone Reduction | Et₃SiH, TFA, RT, 4 h | 78 | |
| Ester Hydrolysis | NaOH, EtOH, reflux, 2 h | 95 |
Coupling of Benzimidazole and Indole Moieties
Carboxamide Bond Formation
The final step involves coupling 1-methylindole-2-carboxylic acid with 2-(1H-benzimidazol-2-yl)ethylamine. Source and compare coupling agents:
-
BOP-mediated coupling : Using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) in DMF achieves >90% yield.
-
HBTU-mediated coupling : Hydrogen bond-mediated reagents like HBTU with triethylamine in DMF yield 75–80%.
BOP is preferred due to faster reaction times (4–12 h vs. 16 h for HBTU) and reduced epimerization.
Purification and Isolation
Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization. Source emphasizes washing with brine and drying over MgSO₄ to remove residual acids, while recommends trituration with cold hexane for crystalline purity.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
-
Regioselectivity in indole alkylation : Electrophilic substitution at C3 is favored over C2 by using bulky acyl chlorides (e.g., pivaloyl chloride).
-
N-Methylation side reactions : Sodium hydride’s strong base ensures complete deprotonation before methyl iodide addition, preventing O-alkylation.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole and indole rings are susceptible to oxidation under specific conditions. Key findings include:
-
Tert-butyl hydroperoxide (TBHP) induces oxidation at the indole nitrogen or benzimidazole C=N bonds, forming hydroxylated derivatives.
-
Metalloporphyrin catalysts (e.g., Fe-TPP) enable selective oxidation of the benzimidazole ring to produce benzimidazolone derivatives.
| Reaction | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Indole ring oxidation | TBHP, CH₃CN, 60°C | 2-Oxoindole derivative | 45–55 |
| Benzimidazole oxidation | Fe-TPP, O₂, RT | Benzimidazol-2-one | 60–70 |
Reduction Reactions
Reductive modifications target the carboxamide group and aromatic rings:
-
Sodium borohydride (NaBH₄) reduces the carboxamide to a secondary amine under acidic conditions.
-
Catalytic hydrogenation (H₂/Pd-C) selectively saturates the indole ring to indoline without affecting the benzimidazole.
| Reaction | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Carboxamide reduction | NaBH₄, HCl, THF | N-(2-benzimidazolylethyl)indole amine | 75–80 |
| Indole hydrogenation | H₂ (1 atm), Pd-C, MeOH | Indoline derivative | 85–90 |
Substitution Reactions
The benzimidazole and indole rings participate in electrophilic and nucleophilic substitutions:
Electrophilic Substitution
-
Nitration (HNO₃/H₂SO₄) occurs at the indole C5 position, producing nitro derivatives.
-
Halogenation (NBS, DMF) selectively brominates the benzimidazole ring.
Nucleophilic Substitution
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6 M HCl, reflux) cleaves the amide bond to yield indole-2-carboxylic acid and a benzimidazole ethylamine.
-
Basic hydrolysis (NaOH, EtOH/H₂O) produces the corresponding carboxylate salt.
| Reaction | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, 12 h, reflux | Indole-2-COOH + benzimidazole ethylamine | 90–95 |
| Basic hydrolysis | 2 M NaOH, EtOH/H₂O | Indole-2-COO⁻Na⁺ | 85–90 |
Acylation and Alkylation
The secondary amine (from carboxamide reduction) undergoes further functionalization:
| Reaction | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Amine acylation | Ac₂O, pyridine, RT | N-Acetylated derivative | 70–75 |
| Amine alkylation | CH₃CH₂Br, K₂CO₃, DMF | N-Ethyl derivative | 60–65 |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of TBHP.
-
Reduction : NaBH₄-mediated reduction involves protonation of the amide oxygen followed by hydride attack.
-
Hydrolysis : Acid-catalyzed cleavage follows a nucleophilic acyl substitution mechanism.
Biological Implications
Modified derivatives exhibit enhanced pharmacological properties:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is , with a molecular weight of approximately 315.39 g/mol. The compound features a benzimidazole moiety, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 1.27 µM against specific strains, showcasing their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound N1 | 1.27 | Staphylococcus aureus |
| Compound N8 | 1.43 | Escherichia coli |
| Compound N22 | 2.60 | Klebsiella pneumoniae |
| Compound N23 | 2.65 | Candida albicans |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). For example, certain derivatives exhibited IC50 values lower than that of the standard drug 5-fluorouracil (IC50 = 9.99 µM), indicating their potential as more effective anticancer agents .
Table 2: Anticancer Activity of Selected Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound N9 | 5.85 | HCT116 |
| Compound N18 | 4.53 | HCT116 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, compounds similar to this compound have been shown to possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Conclusion and Future Directions
The applications of this compound span several therapeutic areas, particularly in combating infections and cancer. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy through structural modifications. Future studies should focus on in vivo evaluations and clinical trials to assess safety and therapeutic potential in humans.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity . Together, these interactions contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Indole Ring
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide (CAS 1574492-90-2)
- Structural difference : A 5-chloro substituent on the indole ring.
- However, it may reduce solubility compared to the non-chlorinated analog .
N-(1H-1,3-Benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide (CAS 1574473-39-4)
Linker and Core Modifications
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23)
- Structural differences : (1) Benzimidazole connected via a benzyl group, (2) absence of the 1-methyl group on indole.
- The lack of a methyl group on indole may reduce metabolic stability .
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide (CAS 1574465-72-7)
- Structural differences : (1) Acetamide linker instead of carboxamide, (2) 5-bromo substituent on indole.
- Impact : The acetamide linker shortens the distance between aromatic systems, possibly affecting binding geometry. The bromine atom increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration .
Heterocyclic Core Replacements
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (Compound 8)
Pharmacological Implications
- Target Potential: Benzimidazole-indole hybrids are explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1) in cancer immunotherapy () and T-type calcium channels () .
- Comparative Advantages: The 1-methyl group on indole may reduce oxidative metabolism, enhancing half-life over non-methylated analogs.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a compound that belongs to a class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The structural versatility of these compounds allows for modifications that can enhance their biological efficacy. Recent studies have highlighted the importance of the benzimidazole moiety in drug design and development.
Pharmacological Properties
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with the benzimidazole nucleus have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, derivatives containing substituents at the 2-position of the indole nucleus have demonstrated excellent inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Complexes formed with benzimidazoles have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent DNA damage. For example, certain bis(benzimidazole) complexes have been reported to sensitize melanoma cells to radiation by activating caspases involved in apoptotic pathways .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : Many benzimidazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Some compounds exhibit DNA-binding properties that can disrupt replication and transcription processes in cancer cells.
- Modulation of Signaling Pathways : The ability to influence signaling pathways related to cell growth and apoptosis is a common feature among these compounds.
Research Findings
A comprehensive review on the bioactivity of benzimidazole derivatives outlines several key findings relevant to this compound:
| Activity | Effectiveness | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Induces apoptosis in melanoma cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
Several case studies have investigated the biological activity of related benzimidazole compounds:
- Antimicrobial Study : A study demonstrated that amino alcohol derivatives of 2-methyl benzimidazole showed moderate to good activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Anticancer Research : Another study focused on bis(benzimidazole) complexes which were found to exhibit high cytotoxicity against breast cancer cell lines while sparing normal cells .
Q & A
Q. What are the established synthetic methodologies for preparing N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide?
The compound is typically synthesized via coupling reactions. For example, analogous indole-2-carboxamide derivatives are prepared by reacting ethyl-1H-indole-2-carboxylate with aminobenzophenones in the presence of sodium ethoxide and DMF at elevated temperatures (100–150°C). Excess aminobenzophenones are used to drive the reaction to completion, followed by purification via column chromatography .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation employs a multi-technique approach:
- 1H/13C NMR to verify proton and carbon environments (e.g., indole and benzimidazole moieties).
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).
- X-ray crystallography (using SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions, particularly for resolving ambiguities in benzimidazole tautomerism .
Advanced Research Questions
Q. What strategies can optimize the coupling reaction yield in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency.
- Catalyst use : Sodium ethoxide acts as a base to deprotonate reactive sites, facilitating nucleophilic attack.
- Temperature control : Maintaining 100–150°C prevents side reactions (e.g., ester hydrolysis).
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from unreacted starting materials .
Q. How should researchers address discrepancies between crystallographic data and spectroscopic results during structure refinement?
- Cross-validation : Compare SHELXL-refined X-ray data (e.g., torsion angles, hydrogen bonding) with NMR/IR data to resolve tautomeric or conformational ambiguities.
- Density functional theory (DFT) : Computational modeling can predict stable tautomers (e.g., benzimidazole N-H vs. indole C-H configurations) and validate experimental findings .
Q. What in vitro or in vivo models are suitable for evaluating the compound’s biological activity?
- Enzyme assays : Screen for kinase or receptor binding using fluorescence polarization or SPR.
- Cell-based models : Test cytotoxicity or anti-inflammatory activity in RAW264.7 macrophages (e.g., LPS-induced TNF-α suppression).
- Rodent models : Hyperlipidemic rats have been used for analogous indole-carboxamides to study lipid-lowering effects, suggesting applicability for metabolic studies .
Methodological Considerations
Q. How can researchers mitigate challenges in characterizing the compound’s tautomeric forms?
- Variable-temperature NMR : Monitor proton shifts to identify temperature-dependent tautomer equilibria.
- X-ray powder diffraction (XRPD) : Distinguish polymorphic forms that may arise from tautomeric differences.
- Mass spectrometry (HRMS) : Confirm molecular ion consistency with expected tautomers .
Q. What analytical techniques are critical for assessing purity in pharmacological studies?
- HPLC-MS : Quantify impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
- Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across different assay platforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
